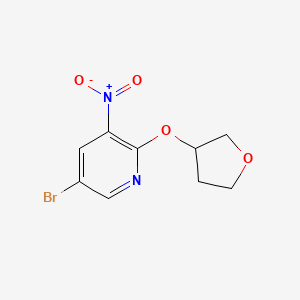

5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine

Description

5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine (CAS: 1289028-36-9) is a nitro-substituted pyridine derivative featuring a bromine atom at the 5-position and an oxolane (tetrahydrofuran) ether moiety at the 2-position. Its molecular formula is C₉H₉BrN₂O₄, with a molecular weight of 289.09 g/mol . The compound’s structure combines electron-withdrawing groups (nitro and bromine) and a cyclic ether substituent, making it a versatile intermediate in organic synthesis, particularly in 1,3-dipolar cycloadditions or nucleophilic aromatic substitutions. Its physicochemical properties, such as solubility and reactivity, are influenced by the oxolane group’s electron-donating nature and steric profile .

Properties

IUPAC Name |

5-bromo-3-nitro-2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c10-6-3-8(12(13)14)9(11-4-6)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGIQWXUISTWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine typically involves the nitration of 5-bromo-2-(oxolan-3-yloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized nitration processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Reduction: 5-Amino-3-nitro-2-(oxolan-3-yloxy)pyridine.

Substitution: 5-Methoxy-3-nitro-2-(oxolan-3-yloxy)pyridine.

Scientific Research Applications

Chemistry: 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of nitro and bromine substituents on the biological activity of pyridine derivatives. It may also be used in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine with three closely related derivatives, highlighting key structural and functional differences:

NMR and Spectroscopic Comparisons

- 5-Bromo-3-nitro-2-(4-nitrophenoxy)pyridine (2m): The ¹H NMR spectrum (CDCl₃) shows aromatic proton signals at δ 8.48 (C4-H) and 8.63 (C6-H), with downfield shifts due to electron-withdrawing nitro groups on the phenoxy substituent .

- 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n) : The pyrrolidine substituent results in upfield shifts (e.g., δ 8.27 for aromatic protons) compared to ether-linked analogs, reflecting the electron-donating nature of the amine .

Biological Activity

5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a nitro group, and an oxolane (tetrahydrofuran) moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of ERK1/2 signaling |

| A549 (Lung) | 12 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Disruption of mitochondrial membrane potential |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the oxolane moiety might facilitate cellular uptake and enhance bioavailability.

Key Pathways Affected

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Kinases : It inhibits various kinases involved in cell signaling, such as ERK1/2 and PI3K/Akt pathways.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 15 µM. The study concluded that the compound effectively inhibits cell proliferation by inducing apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy against Staphylococcus aureus was evaluated. The compound exhibited a MIC of 32 µg/mL, demonstrating its potential as an antibacterial agent. The study highlighted the need for further exploration into its mechanism of action against bacterial pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.